molecular formula C23H24F2N2 B13821596 Bis-(4-n,n-dimethylamino-phenyl)-(2,6-difluoro-phenyl)methane

Bis-(4-n,n-dimethylamino-phenyl)-(2,6-difluoro-phenyl)methane

Cat. No.: B13821596
M. Wt: 366.4 g/mol
InChI Key: DXAUBSPLNNMQEU-UHFFFAOYSA-N
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Description

Bis-(4-n,n-dimethylamino-phenyl)-(2,6-difluoro-phenyl)methane is an organic compound known for its unique chemical structure and properties. This compound features two 4-n,n-dimethylamino-phenyl groups and a 2,6-difluoro-phenyl group attached to a central methane carbon. It is used in various scientific research applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(4-n,n-dimethylamino-phenyl)-(2,6-difluoro-phenyl)methane typically involves the reaction of 4-n,n-dimethylamino-benzaldehyde with 2,6-difluoro-benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis-(4-n,n-dimethylamino-phenyl)-(2,6-difluoro-phenyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis-(4-n,n-dimethylamino-phenyl)-(2,6-difluoro-phenyl)methane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis-(4-n,n-dimethylamino-phenyl)-(2,6-difluoro-phenyl)methane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of the dimethylamino groups enhances its ability to interact with biological molecules, while the difluoro-phenyl group contributes to its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Bis-(4-n,n-dimethylamino-phenyl)methane
  • Bis-(4-n,n-dimethylamino-phenyl)-phenylmethane
  • Bis-(4-n,n-dimethylamino-phenyl)-(2,4-difluoro-phenyl)methane

Uniqueness

Bis-(4-n,n-dimethylamino-phenyl)-(2,6-difluoro-phenyl)methane is unique due to the presence of the 2,6-difluoro-phenyl group, which imparts distinct electronic and steric properties. This makes it more reactive and stable compared to its analogs, allowing for a broader range of applications in scientific research and industry .

Properties

Molecular Formula

C23H24F2N2

Molecular Weight

366.4 g/mol

IUPAC Name

4-[(2,6-difluorophenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline

InChI

InChI=1S/C23H24F2N2/c1-26(2)18-12-8-16(9-13-18)22(23-20(24)6-5-7-21(23)25)17-10-14-19(15-11-17)27(3)4/h5-15,22H,1-4H3

InChI Key

DXAUBSPLNNMQEU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=CC=C3F)F

Origin of Product

United States

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